Higher Baseline Purity Specification Reduces Pre‑Reaction Purification Burden
Commercial sources of 185854‑45‑9 consistently specify purity ≥97%, whereas the structurally analogous 1,2,3,4‑tetrahydroquinoline‑2‑carboxylic acid (CAS 46185‑24‑4) is routinely supplied at 95% purity . This 2‑percentage‑point differential represents a meaningful reduction in impurity‑associated risk during sensitive asymmetric syntheses, where even minor contaminants can erode enantiomeric excess or poison metal catalysts.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥97% (multiple vendors) |
| Comparator Or Baseline | 1,2,3,4‑Tetrahydroquinoline‑2‑carboxylic acid (CAS 46185‑24‑4) at 95% |
| Quantified Difference | +2% absolute purity minimum |
| Conditions | Vendor‑reported certificate of analysis specifications |
Why This Matters
Higher baseline purity minimizes pre‑reaction purification steps, directly reducing time, solvent usage, and material loss in early‑stage medicinal chemistry workflows.
